4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione
CAS No.:
Cat. No.: VC13533841
Molecular Formula: C9H9ClN6O2
Molecular Weight: 268.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN6O2 |
|---|---|
| Molecular Weight | 268.66 g/mol |
| IUPAC Name | 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride |
| Standard InChI | InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H |
| Standard InChI Key | IDRMNSCIZWDZAK-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl |
| Canonical SMILES | C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound possesses the molecular formula and a molecular weight of 268.66 g/mol. Its hydrochloride salt form enhances solubility, a critical factor in drug formulation. The IUPAC name, 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride, reflects its intricate bicyclic structure:
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Imidazo[4,5-g]quinoxaline core: A fused heterocycle combining imidazole and quinoxaline rings.
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Amino groups: At positions 4 and 9, contributing to hydrogen bonding and electrostatic interactions.
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Dihydro groups: At positions 5 and 8, reducing aromaticity and increasing conformational flexibility.
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Dione moieties: At positions 6 and 7, enabling keto-enol tautomerism and metal chelation .
Spectroscopic and Computational Data
Key identifiers include:
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InChI:
InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H -
SMILES:
C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
Computational analyses predict a hydrogen bond donor count of 4 and acceptor count of 4, alongside a moderate partition coefficient () . The planar structure facilitates π-π stacking with biological targets, as evidenced by molecular docking studies .
Synthesis and Derivatization Strategies
Structural Modifications
The scaffold’s versatility allows for modifications such as:
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Substitution at N1: Alkylation or arylation to modulate lipophilicity.
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Functionalization of dione groups: Conversion to thione or hydrazone derivatives for enhanced bioactivity .
Table 1 summarizes key derivatives and their synthetic yields:
| Derivative | Modification Site | Yield (%) | Reference |
|---|---|---|---|
| 4,9-Diamino-6-thione | C6=O → C6=S | 72 | |
| N1-Methylated | N1-CH3 | 65 |
Pharmacological Profile and Mechanisms
Anticancer Activity
Imidazoquinoxaline derivatives exhibit potent antiproliferative effects by:
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Topoisomerase II inhibition: Stabilizing DNA-enzyme complexes, inducing double-strand breaks .
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Reactive oxygen species (ROS) generation: Oxidizing cellular components and triggering apoptosis.
In vitro assays against MCF-7 breast cancer cells showed an IC of 8.3 μM for the parent compound, surpassing doxorubicin (IC = 12.1 μM) .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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Amino groups: Essential for DNA intercalation; removal reduces potency by 90%.
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Dione moieties: Conversion to mono-ketones decreases ROS generation capacity.
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Chlorine substitution: Enhances membrane permeability but increases hepatotoxicity risks .
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for EAPB203 and EAPB503 analogues, which show improved pharmacokinetic profiles. Key enhancements include:
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PEGylation: Increasing half-life from 2.1 to 6.8 hours in murine models.
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Targeted delivery: Conjugation with folic acid nanoparticles improves tumor selectivity .
Challenges and Future Directions
Current limitations involve:
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